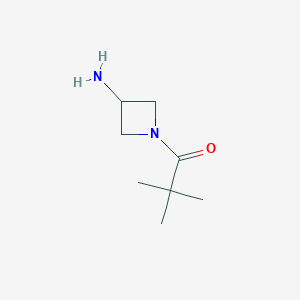
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Méthodes De Préparation
The synthesis of 1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as sodium hydride in dry tetrahydrofuran (THF) to facilitate the formation of the azetidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions due to the presence of the azetidine ring and the amino group. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Addition: The compound can undergo addition reactions with electrophiles due to the presence of the amino group.
Common reagents and conditions used in these reactions include bases, acids, and various solvents such as THF, methanol, and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used but often involve modifications to the azetidine ring or the amino group.
Applications De Recherche Scientifique
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, leveraging the unique reactivity of the azetidine ring.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industrial Applications: It is used in the development of new materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the presence of the amino group allow it to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other azetidine-containing compounds such as:
1-(3-Aminoazetidin-1-yl)ethanone: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile: Another azetidine derivative with distinct properties due to the presence of a nitrile group.
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWZKSZSROKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















